molecular formula C7H4BrN B1265711 3-Bromobenzonitrile CAS No. 6952-59-6

3-Bromobenzonitrile

Cat. No. B1265711
CAS RN: 6952-59-6
M. Wt: 182.02 g/mol
InChI Key: STXAVEHFKAXGOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromobenzonitrile involves strategic methodologies that enable the introduction of a bromine atom into the benzonitrile framework. While specific synthesis routes for 3-Bromobenzonitrile are not detailed in the available literature, similar brominated compounds and methodologies provide insight into potential synthetic approaches. For instance, cross-coupling reactions, halogenation of benzonitrile under specific conditions, and direct bromination are common strategies in synthesizing brominated aromatic nitriles (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of 3-Bromobenzonitrile is characterized by the presence of a cyano group (-C≡N) attached to a brominated benzene ring. This structure imparts unique electronic properties to the molecule, influencing its reactivity and the nature of its interactions in chemical reactions. The bromine atom is a significant functional group that can undergo further transformations, making 3-Bromobenzonitrile a versatile intermediate for various organic synthesis applications.

Chemical Reactions and Properties

3-Bromobenzonitrile participates in numerous chemical reactions, serving as a precursor for the synthesis of heterocyclic compounds, coupling reactions, and nucleophilic substitution reactions. Its properties are influenced by the electron-withdrawing nature of the cyano group and the electron-rich bromine atom, which can be replaced or modified through various chemical reactions. The synthesis and functionalization of polymeric materials using catalysts such as lipases demonstrate the compound's versatility in polymer chemistry (Yang et al., 2014).

Scientific Research Applications

Herbicide Resistance in Transgenic Plants

A study conducted by Stalker, McBride, and Malyj (1988) explored the use of a specific gene, bxn, from the soil bacterium Klebsiella ozaenae, which encodes a nitrilase converting bromoxynil to its primary metabolite. This gene, when expressed in transgenic tobacco plants, conferred resistance to bromoxynil, suggesting a novel approach to obtaining herbicide resistance by introducing a catabolic detoxification gene in plants (Stalker, McBride, & Malyj, 1988).

Biotransformation Under Various Conditions

Knight, Berman, and Häggblom (2003) investigated the anaerobic biodegradability of bromoxynil and its transformation product in enrichment cultures. Their findings indicated that bromoxynil is degraded under different anaerobic conditions, providing insights into the environmental impact and potential for bioremediation of this herbicide (Knight, Berman, & Häggblom, 2003).

Properties of 4-Bromobenzonitrile Crystals

Alimi, Lama, Smith, and Barbour (2018) conducted research on 4-Bromobenzonitrile crystals, demonstrating their highly flexible plastic bending along two perpendicular faces. This study contributes to the understanding of the physical properties of such compounds, which could have implications in material science (Alimi, Lama, Smith, & Barbour, 2018).

Primary Effect of Bromoxynil on Plant Cell Death

Research by Morimoto and Shimmen (2008) explored the primary effects of bromoxynil, indicating its role in cell death possibly through cytosol acidification. This understanding is crucial for both agricultural applications and basic botanical research (Morimoto & Shimmen, 2008).

Synthesis of Substituted 3-Aminoindazoles

Lefebvre, Cailly, Fabis, and Rault (2010) described a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles, providing a new method for the production of these compounds, potentially useful in the development of new pharmaceuticals and materials (Lefebvre, Cailly, Fabis, & Rault, 2010).

Synthesis of Tritiated Bromobenzene Derivatives

Hanzlik, Wiley, and Gillesse (1979) reported the synthesis of tritiated derivatives of bromobenzene, including bromobenzonitrile. This research is significant in the field of radiopharmaceuticals and tracing studies in environmental and biological systems (Hanzlik, Wiley, & Gillesse, 1979).

Environment-Friendly Preparation of Herbicides

Subbarayappa, Joshi, Patil, and Marg (2010) developed a high atom-efficient and environment-friendly method for preparing herbicides like bromoxynil. This approach addresses the environmental concerns associated with herbicide production (Subbarayappa, Joshi, Patil, & Marg, 2010).

Metabolism of Bromoxynil in Plants

Schaller, Schneider, and Schutte (1991) investigated the metabolism of bromoxynil in various plants, finding differences in metabolization rates based on the plant's susceptibility to the herbicide. This study is critical in understanding how different plants respond to and process herbicides (Schaller, Schneider, & Schutte, 1991).

Safety And Hazards

3-Bromobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

3-bromobenzonitrile
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InChI

InChI=1S/C7H4BrN/c8-7-3-1-2-6(4-7)5-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXAVEHFKAXGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN
Source PubChem
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DSSTOX Substance ID

DTXSID00219771
Record name Benzonitrile, m-bromo-
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Molecular Weight

182.02 g/mol
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Physical Description

Off-white crystalline solid; [Alfa Aesar MSDS]
Record name 3-Bromobenzonitrile
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Vapor Pressure

0.02 [mmHg]
Record name 3-Bromobenzonitrile
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Product Name

3-Bromobenzonitrile

CAS RN

6952-59-6
Record name 3-Bromobenzonitrile
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Record name Benzonitrile, m-bromo-
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Record name 3-BROMOBENZONITRILE
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Record name Benzonitrile, m-bromo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
487
Citations
S Lulinski, K Zajac - The Journal of Organic Chemistry, 2008 - ACS Publications
… Similar behavior was observed for Br/Li exchange with 3-bromobenzonitrile 2 as the substrate as the acid 2a was isolated in a comparable yield. The conversion of 2-bromobenzonitrile …
Number of citations: 17 pubs.acs.org
KJ Houser - 1972 - krex.k-state.edu
Electrochemical and electron spin resonance studies of numerous substituted aromatic nitrile radicals in N, N-dimethylformamide have been reported by Rieger, et al." Although …
Number of citations: 0 krex.k-state.edu
S Luliński, J Serwatowski, M Szczerbińska - 2008 - Wiley Online Library
… As expected, 3-bromobenzonitrile lithiates at C-2 with LTMP owing to a cooperating acidifying effect of two adjacent substituents to give an intermediate stable at –75 C.15 We found …
M Ionita, J Roger, H Doucet - ChemSusChem: Chemistry & …, 2010 - Wiley Online Library
… 3-(2-Ethylbenzofuran-3-yl)-benzonitrile 14: The reaction of 3-bromobenzonitrile (0.182 g, 1 mmol), 2-ethylbenzofuran (0.292 g, 2 mmol), and KOAc (0.196 g, 2 mmol) with PdCl(C 3 H 5 )(…
DE Bartak, KJ Houser, BC Rudy… - Journal of the American …, 1972 - ACS Publications
The electrochemical reduction of a series of bromo-, chloro-, and iodobenzonitriles in N,/V-dimethylformamide has been shown to be an overall two-electron process which gives …
Number of citations: 68 pubs.acs.org
HY Huang, H Li, T Roisnel, JF Soulé… - Beilstein Journal of …, 2019 - beilstein-journals.org
… the coupling of lilolidine with 3-bromobenzonitrile (Table 1, … with a moderate conversion of 3-bromobenzonitrile (Table 1, … partial conversions of 3-bromobenzonitrile were observed (…
Number of citations: 1 www.beilstein-journals.org
IM Rocha, TLP Galvao, MDMC Ribeiro da Silva… - Structural Chemistry, 2013 - Springer
… Only the 3-bromobenzonitrile was burned in sealed Melinex bags, using the technique described by Skinner and Snelson [40], which proposed a massic energy of combustion of dry …
Number of citations: 11 link.springer.com
C Fan, Y Shan, Y Yin, X Cao - New Journal of Chemistry, 2023 - pubs.rsc.org
… It is interesting to find the occurrence of a proton transfer process in the system based on 3-bromobenzonitrile, which in turn may affect the chemical shifts of corresponding protons in …
Number of citations: 2 pubs.rsc.org
KA Newton, L Zhou, BD Johnson… - Journal of liquid …, 2001 - Taylor & Francis
… No resolution was achieved between 3-bromobenzonitrile and 4-bromobenzonitrile by … In comparison, partial resolution was achieved between 3-bromobenzonitrile and 4-…
Number of citations: 3 www.tandfonline.com
T Yan, L Zhao, M He, JF Soule… - Advanced Synthesis …, 2014 - Wiley Online Library
… The presence of meta-substituents on the aryl bromide was also tolerated as 3-bromobenzonitrile and 3-bromonitrobenzene, afforded 16 and 17 in 64% and 68% yields, respectively. …
Number of citations: 39 onlinelibrary.wiley.com

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